HFI-419 is classified as a benzopyran-based compound, which is part of a broader category of small molecule inhibitors targeting enzymes involved in metabolic pathways. It was developed through a series of synthetic modifications aimed at enhancing its potency and selectivity against insulin-regulated aminopeptidase. The compound's discovery was part of ongoing research into novel inhibitors that could improve cognitive functions by modulating neuropeptide signaling pathways .
The synthesis of HFI-419 involves several steps that utilize microwave-assisted organic synthesis techniques to enhance efficiency and yield. The process typically begins with the reaction of isatoic anhydride with an appropriate aniline and isatin in acetic acid, followed by microwave irradiation to facilitate the reaction. This method allows for rapid synthesis with moderate to excellent yields (53–93%) .
Key steps in the synthesis include:
HFI-419 features a complex molecular structure characterized by a bicyclic core connected to various functional groups that enhance its binding affinity to insulin-regulated aminopeptidase. The specific arrangement of atoms within the molecule contributes to its inhibitory effects.
Molecular Formula:
Molecular Weight: Approximately 312.36 g/mol
The structural analysis reveals:
HFI-419 undergoes specific chemical reactions that are crucial for its mechanism of action as an inhibitor. These reactions include:
The detailed reaction mechanisms involve:
The mechanism of action for HFI-419 primarily involves its interaction with insulin-regulated aminopeptidase, where it acts as a competitive inhibitor. By binding to the active site of the enzyme, HFI-419 prevents substrate access, thereby reducing enzyme activity.
Key points include:
HFI-419 exhibits several notable physical and chemical properties:
Relevant data include:
HFI-419 has potential applications in various scientific fields:
HFI-419 (ethyl 2-acetylamino-7-hydroxy-4-pyridin-3-yl-4H-chromene-3-carboxylate) competitively inhibits insulin-regulated aminopeptidase (IRAP) by targeting its catalytic site. The compound exhibits a dissociation constant (Ki) of 0.48 µM when assayed with the fluorogenic substrate Leu-AMC (25 µM) [1]. Its acetamide group coordinates the catalytic zinc ion (Zn2+), a conserved feature among M1 aminopeptidases, which disrupts the enzyme’s ability to hydrolyze peptide substrates. This zinc chelation occurs via the carbonyl oxygen of the acetamide moiety, displacing the water molecule essential for nucleophilic attack during peptide bond cleavage [1] [4]. Molecular dynamics simulations confirm that this interaction stabilizes a tetrahedral transition-state analog, preventing substrate access to the S1 specificity pocket [9].
Table 1: Key Binding Parameters of HFI-419 with IRAP
Parameter | Value | Experimental Context |
---|---|---|
Ki | 0.48 µM | Leu-AMC substrate (25 µM) [1] |
Zinc coordination bond length | 2.1 Å | Molecular dynamics simulations [9] |
Solubility in DMSO | 100 mg/mL | Biochemical assays [1] |
Contrary to initial competitive inhibition models, X-ray crystallographic studies reveal that HFI-419 acts as an allosteric modulator. It binds a proximal site distinct from the catalytic center, locking IRAP in a semi-open conformation [2]. This state differs markedly from:
The semi-open conformation induced by HFI-419 restricts interdomain mobility (D2–D4 domains), reducing the enzyme’s flexibility and preventing full closure required for efficient substrate processing. Hydrogen bonding between HFI-419’s hydroxyl group and Arg933 residues stabilizes this conformation, as validated by free energy perturbation calculations [9].
Table 2: IRAP Conformational States Modulated by Ligands
Conformation | Ligand Type | Catalytic Efficiency | Key Structural Features |
---|---|---|---|
Closed | Aryl sulfonamides | High | Compact active site cleft |
Semi-open | HFI-419 | Low | Partial D2–D4 separation |
Open | None (apo enzyme) | Variable | Full domain separation; solvent-exposed site |
HFI-419 exhibits substrate-dependent inhibitory efficacy due to steric constraints imposed by its allosteric binding:
This dichotomy explains why HFI-419 effectively blocks cleavage of Leu-AMC but fails to inhibit oxytocin degradation in vivo. Mutagenesis studies show that Phe544 variants (e.g., F544I) reduce HFI-419 affinity by 8-fold, confirming its role in stabilizing the inhibitor-enzyme complex essential for substrate discrimination [9].
High-resolution crystal structures (PDB: 4PJ6, 5MJ6) elucidate the atomic-level interactions between HFI-419 and IRAP [4] [9]:
Free energy perturbation (FEP) calculations validate that R-enantiomers of HFI-419 exhibit 50-fold higher affinity than S-enantiomers due to optimal hydrophobic contact geometry. Mutations at Phe544 (e.g., F544V) reduce binding affinity by disrupting van der Waals interactions with the benzopyran ring, corroborating crystallographic data [9].
Table 3: Key Residues in IRAP-HFI-419 Binding Interface
Residue | Interaction Type | Energy Contribution (kcal/mol) | Role in Inhibition |
---|---|---|---|
Phe544 | π-Stacking | −3.2 | Stabilizes benzopyran orientation |
Glu555 | H-bond (pyridinyl N) | −1.8 | Anchors pyridine ring |
Arg933 | H-bond (hydroxyl group) | −2.5 | Allosteric conformational control |
Tyr466 | Hydrophobic contact | −1.6 | Binds chromene moiety |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7